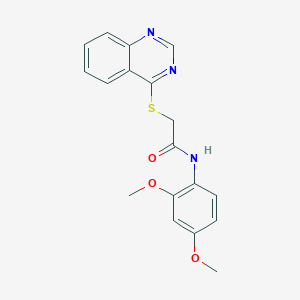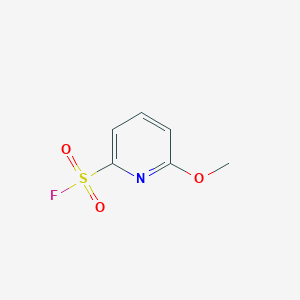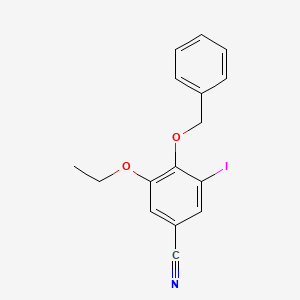![molecular formula C17H20ClN3O B2514657 2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine CAS No. 2309257-92-7](/img/structure/B2514657.png)
2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a target for the treatment of various neurological disorders.
Mécanisme D'action
2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine is a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is activated by the binding of acetylcholine. Activation of this receptor results in the influx of calcium ions, which is important for various cellular processes such as neurotransmitter release and synaptic plasticity. Antagonism of this receptor by 2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine results in the inhibition of these processes, leading to the potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine has various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the influx of calcium ions in response to acetylcholine, which is consistent with its antagonism of the α7 nicotinic acetylcholine receptor. In vivo studies have shown that this compound improves cognitive function in animal models of Alzheimer's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine is its selectivity for the α7 nicotinic acetylcholine receptor. This allows for specific targeting of this receptor without affecting other receptors or ion channels. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in in vivo studies.
Orientations Futures
There are several future directions for research on 2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine. One area of research is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of more soluble analogs of this compound for in vivo studies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in various neurological disorders.
Méthodes De Synthèse
The synthesis of 2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine involves the reaction of 2-chloro-5-nitrobenzaldehyde with piperidine, followed by reduction of the resulting Schiff base with sodium borohydride. The resulting amine is then reacted with 2-bromo-5-methoxypyrimidine to yield the final product. This synthesis method has been reported in several research papers and has been optimized for high yield and purity.
Applications De Recherche Scientifique
2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine has been extensively studied for its potential use in various research applications. One of the major areas of research is the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The α7 nicotinic acetylcholine receptor, which is targeted by this compound, is involved in various cognitive and behavioral functions, and dysfunction of this receptor has been implicated in the pathogenesis of these disorders.
Propriétés
IUPAC Name |
2-[[1-[(2-chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-16-7-2-1-6-15(16)12-21-10-3-5-14(11-21)13-22-17-19-8-4-9-20-17/h1-2,4,6-9,14H,3,5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHILAQFQRLVFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Cl)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


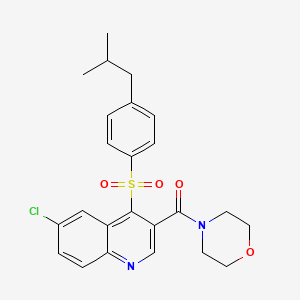
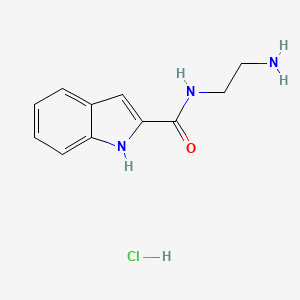

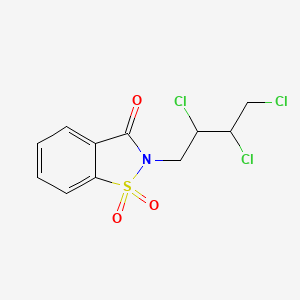
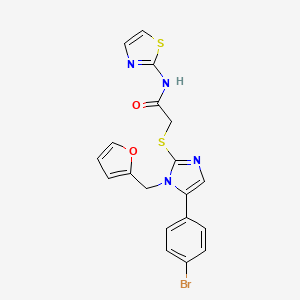

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2514588.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2514589.png)

![2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2514594.png)
